molecular formula C8H5Cl2N B14850337 3-Chloro-5-(chloromethyl)benzonitrile

3-Chloro-5-(chloromethyl)benzonitrile

Cat. No.: B14850337
M. Wt: 186.03 g/mol
InChI Key: LDWHVGFJIZPZDC-UHFFFAOYSA-N
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Description

3-Chloro-5-(chloromethyl)benzonitrile is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 3rd position and a chloromethyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(chloromethyl)benzonitrile typically involves the chlorination of 3-chlorobenzonitrile. One common method is the reaction of 3-chlorobenzonitrile with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5th position of the benzene ring . The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(chloromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Derivatives like 3-chloro-5-(azidomethyl)benzonitrile.

    Oxidation: 3-Chloro-5-(chloromethyl)benzoic acid.

    Reduction: 3-Chloro-5-(chloromethyl)benzylamine.

Scientific Research Applications

3-Chloro-5-(chloromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(chloromethyl)benzonitrile depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(chloromethyl)benzonitrile is unique due to the presence of both a chlorine atom and a chloromethyl group on the benzene ring. This dual substitution allows for a wider range of chemical reactions and applications compared to its analogs .

Properties

Molecular Formula

C8H5Cl2N

Molecular Weight

186.03 g/mol

IUPAC Name

3-chloro-5-(chloromethyl)benzonitrile

InChI

InChI=1S/C8H5Cl2N/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2

InChI Key

LDWHVGFJIZPZDC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)Cl)CCl

Origin of Product

United States

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